molecular formula C4H7ClO2 B093281 3-Chloro-2-methylpropanoic acid CAS No. 16674-04-7

3-Chloro-2-methylpropanoic acid

Cat. No.: B093281
CAS No.: 16674-04-7
M. Wt: 122.55 g/mol
InChI Key: AWSSTZZQBPIWKZ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of propanoic acid and is known for its applications in organic synthesis and various chemical reactions .

Synthetic Routes and Reaction Conditions:

    Chlorination of 2-methylpropanoic acid: This method involves the chlorination of 2-methylpropanoic acid using chlorine gas in the presence of a catalyst such as phosphorus trichloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.

    Industrial Production Methods: Industrially, this compound can be produced through the chlorination of isobutyric acid.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can yield 2-methylpropanoic acid or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Scientific Research Applications

3-Chloro-2-methylpropanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-2-methylpropanoic acid involves its reactivity as a chlorinated carboxylic acid. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions where the compound acts as an intermediate or a reactant .

Comparison with Similar Compounds

    2-Chloropropanoic Acid: Similar in structure but with the chlorine atom on the second carbon.

    3-Bromo-2-methylpropanoic Acid: Similar structure with a bromine atom instead of chlorine.

    2-Methylpropanoic Acid: The non-chlorinated parent compound.

Uniqueness: 3-Chloro-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated and brominated analogs. This makes it valuable in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

3-chloro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSSTZZQBPIWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937234
Record name 3-Chloro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16674-04-7
Record name 3-Chloro-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016674047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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